ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate
Description
Ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is a complex organic compound that features a benzoate ester linked to a thiadiazole ring.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-2-25-15(24)11-5-7-12(8-6-11)18-13(22)9-26-17-21-20-16(27-17)19-14(23)10-3-4-10/h5-8,10H,2-4,9H2,1H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYAPVNQNDWDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide under basic conditions.
Cyclopropaneamido Substitution: The cyclopropaneamido group is introduced through an amide coupling reaction using cyclopropanecarboxylic acid and appropriate coupling reagents.
Linking to Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the amide groups can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Antimicrobial Research: The compound has shown promise in inhibiting the growth of various bacterial and fungal strains.
Biological Studies: It is used in studies investigating the mechanisms of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate involves:
Enzyme Inhibition: The compound inhibits enzymes such as glutaminase, which is crucial for cancer cell metabolism.
Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
Protein Binding: The thiadiazole ring allows the compound to bind strongly to specific proteins, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Another thiadiazole derivative with similar enzyme inhibition properties.
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: A compound with similar structural features but different biological activities.
Uniqueness
Ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is unique due to its combination of a benzoate ester and a thiadiazole ring, which provides a distinct set of chemical and biological properties .
Biological Activity
The compound 2-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyridine-3-carbonitrile is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure incorporates a triazolo-pyridazine scaffold, which is known for its diverse pharmacological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Triazolo-Pyridazine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Cyclobutyl Group : This step may involve alkylation reactions to attach the cyclobutyl moiety to the triazole scaffold.
- Azetidine Formation : The azetidine ring is synthesized through nucleophilic substitution reactions.
These synthetic routes require optimization to achieve high yields and purity.
The biological activity of the compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of multiple nitrogen atoms in the triazole and pyridazine rings enhances its potential to form hydrogen bonds and coordinate with metal ions in active sites of proteins.
Biological Activity
Research indicates that compounds related to the triazolo-pyridazine scaffold exhibit significant biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of triazolo-pyridazines possess antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have demonstrated inhibition against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted in preliminary studies. For example, derivatives have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Antimicrobial Efficacy : A study on derivatives containing the triazole moiety reported significant inhibition against Gram-positive bacteria with MIC values ranging from 32 to 64 μg/mL .
- Cytotoxicity Tests : In vitro assays on cancer cell lines revealed that certain derivatives led to a reduction in cell viability by more than 50% at concentrations as low as 10 μM, suggesting potent anticancer activity .
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Triazolo-Pyridazine Derivative A | Antimicrobial | Staphylococcus aureus | 32 μg/mL |
| Triazolo-Pyridazine Derivative B | Anticancer | MCF-7 (breast cancer) | IC50 = 10 μM |
| Triazolo-Pyridazine Derivative C | Antimicrobial | Escherichia coli | 64 μg/mL |
| Triazolo-Pyridazine Derivative D | Anticancer | HeLa (cervical cancer) | IC50 = 15 μM |
Q & A
Q. What are the typical synthetic routes for synthesizing 1,3,4-thiadiazole derivatives like ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate?
- Methodological Answer : The synthesis often involves nucleophilic substitution or condensation reactions. For example, 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole can react with amines (e.g., piperidine) in benzene under reflux (8 hours, 1:2 molar ratio), followed by recrystallization from hexane . Key steps include:
- Reagent selection : Use of polar aprotic solvents (e.g., DMSO) and bases (e.g., N-ethylmorpholine) to facilitate amide bond formation .
- Purification : Washing with NaOH solution to remove acidic byproducts and recrystallization for purity .
Q. How is the molecular structure of such compounds confirmed experimentally?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and non-covalent interactions (e.g., S···O hypervalent interactions at 2.625–2.628 Å) .
- 1H NMR spectroscopy : Confirms proton environments (e.g., acetamido NH at δ ~12.45 ppm) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content within ±0.4% of theoretical values) .
Q. What biological activities are associated with 1,3,4-thiadiazole derivatives?
- Methodological Answer : Derivatives exhibit antihypertensive, anticonvulsant, and diuretic activities. Bioactivity is often assessed via:
- In vitro assays : Enzyme inhibition (e.g., carbonic anhydrase for acetazolamide analogs) .
- Structure-activity relationship (SAR) : Modifying substituents (e.g., cyclopropaneamido groups) to enhance target affinity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of 1,3,4-thiadiazole derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways, while machine learning identifies optimal conditions. For example:
- Reaction path search : Simulate intermediates and transition states to identify energetically favorable routes .
- Experimental validation : Narrow conditions using computational predictions (e.g., solvent polarity, temperature) .
Table 1 : Computational vs. Experimental Yields for Thiadiazole Derivatives
| Derivative | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| Analog A | 85 | 82 |
| Analog B | 78 | 75 |
Q. What role do hypervalent S···O interactions play in molecular conformation and stability?
- Methodological Answer : Syn-oriented S···O interactions (2.625–2.628 Å) stabilize planar thiadiazole-acetamido units, reducing conformational flexibility. This is critical for:
- Crystal packing : Centrosymmetric dimers via N–H···N hydrogen bonds (Table 2) .
- Thermal stability : Higher melting points (e.g., 376–377 K) compared to non-planar analogs .
Table 2 : Key Hydrogen Bond Parameters (Å, °)
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| N–H···N | 0.86 | 2.13 | 2.95 | 158 |
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions?
- Methodological Answer :
- Cross-validation : Use multiple techniques (e.g., X-ray, NMR, IR) to confirm functional groups .
- Refinement parameters : Adjust X-ray refinement models (e.g., riding H-atom approximations with Uiso = 1.2Ueq) to reduce discrepancies .
- DFT-NMR comparison : Calculate chemical shifts using solvent-polarizable continuum models (PCM) to match experimental NMR .
Q. What strategies enhance the bioactivity of 1,3,4-thiadiazole analogs?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
